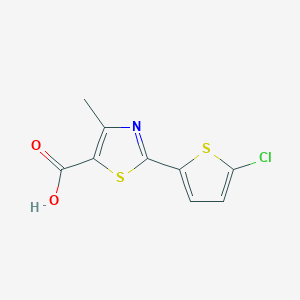

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

説明

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClNO2S2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The specific targets of a compound depend on its chemical structure and properties. Compounds with a thiophene ring, like this one, are often found in drugs and biologically active molecules, suggesting that they can interact with various biological targets .

Mode of Action

The mode of action would depend on the specific biological target. The compound could bind to a target protein and alter its function, leading to changes in cellular processes. The presence of the chloro and methyl groups could influence the compound’s binding affinity and specificity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a thiophene ring are involved in pathways related to inflammation, cancer, and microbial infections .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties are influenced by the compound’s chemical structure. For example, the presence of a carboxylic acid group could affect how the compound is absorbed and metabolized .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from killing microbial cells to reducing inflammation or slowing the growth of cancer cells .

Action Environment

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

生物活性

The compound 2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a member of the thiazole family, known for its diverse biological activities. This article focuses on its biological activity, including anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

- Molecular Formula : C8H6ClN1O2S1

- Molecular Weight : 217.66 g/mol

- Structural Representation :

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including our compound of interest. A study evaluated the inhibition potential of various thiazole-based compounds on cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX). The results showed that:

- The compound exhibited potent inhibition of COX-2, with an IC50 value ranging from 0.76 to 9.01 μM, compared to celecoxib (IC50 = 0.05 μM) .

- In the 5-LOX assay, the compound demonstrated significant inhibitory activity with IC50 values of 23.08 μM .

These findings suggest that This compound could be a promising candidate for developing anti-inflammatory drugs.

Antioxidant Activity

Thiazole derivatives have also shown antioxidant properties. In a study assessing various derivatives for their ability to scavenge free radicals, it was found that compounds similar to our target exhibited moderate antioxidant activity through DPPH radical scavenging assays . This suggests potential applications in managing oxidative stress-related conditions.

Xanthine Oxidase Inhibition

In a related study focusing on xanthine oxidase inhibitors, compounds structurally similar to This compound demonstrated significant xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This mechanism is particularly relevant in conditions like gout and hyperuricemia.

Study on Diabetes Management

A notable study investigated the effects of thiazole derivatives on diabetes-induced complications. The administration of a structurally similar thiazole compound showed significant improvements in insulin sensitivity and lipid profiles in diabetic rats induced by streptozotocin (STZ). Key findings included:

- Reduction in serum glucose and lipid levels.

- Improvement in oxidative stress markers such as GSH and SOD.

- Histopathological examination revealed normalization of pancreatic islet morphology .

These results indicate that thiazole derivatives may offer therapeutic benefits in managing diabetes and its complications.

Data Table: Summary of Biological Activities

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, compounds synthesized based on the thiazole framework showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for inflammatory processes. The IC50 values for these compounds ranged from 0.76 to 9.01 μM, indicating their potential as selective COX-2 inhibitors compared to standard drugs like celecoxib .

Case Study: COX Inhibition

In a study involving various derivatives of thiazole-based compounds, the most promising candidates were subjected to in vivo testing. Compounds with the lowest IC50 values were effective at concentrations of 5, 10, and 20 mg/kg body weight in animal models, demonstrating their efficacy in reducing inflammation induced by carrageenan .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1.95 µg/mL .

Case Study: Antimicrobial Screening

In a systematic evaluation of thiazole derivatives, one compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of traditional antibiotics . This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy.

Material Science Applications

3. Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Development

Research has shown that integrating thiazole derivatives into polymer matrices can improve the charge transport properties of OLEDs, leading to enhanced performance metrics such as brightness and efficiency .

特性

IUPAC Name |

2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMVDFXUDAXHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。